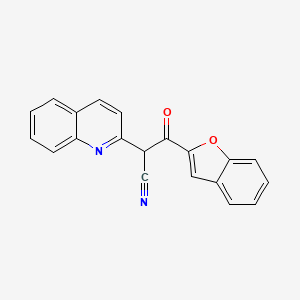
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile is a complex organic compound that features a benzofuran ring, a quinoline ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.
Formation of the Quinoline Ring: This involves the cyclization of aniline derivatives with aldehydes or ketones.
Coupling of the Benzofuran and Quinoline Rings: This step involves the use of a coupling reagent such as palladium on carbon (Pd/C) to link the benzofuran and quinoline rings.
Introduction of the Nitrile Group: This can be done through the reaction of the intermediate compound with a nitrile source such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or amides.
Applications De Recherche Scientifique
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its unique structure.
Mécanisme D'action
The mechanism of action of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also bind to specific proteins, inhibiting their function and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanamide
- 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanoic acid
Uniqueness
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile is unique due to the presence of both benzofuran and quinoline rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or electronic materials.
Propriétés
IUPAC Name |
3-(1-benzofuran-2-yl)-3-oxo-2-quinolin-2-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c21-12-15(17-10-9-13-5-1-3-7-16(13)22-17)20(23)19-11-14-6-2-4-8-18(14)24-19/h1-11,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGDZCDUNGRROS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C#N)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
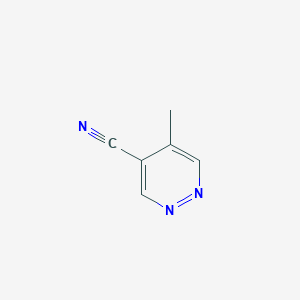
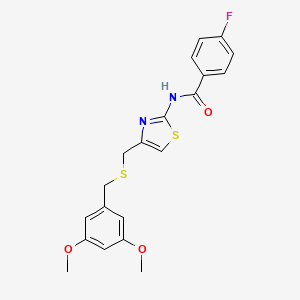
![(4Z)-N-(3,4-dimethoxyphenyl)-4-[(3-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2413471.png)
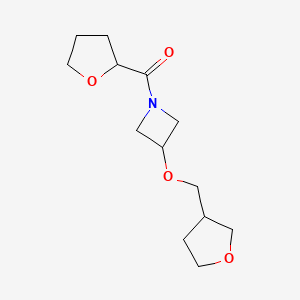

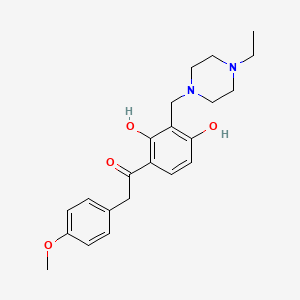

![N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2413478.png)
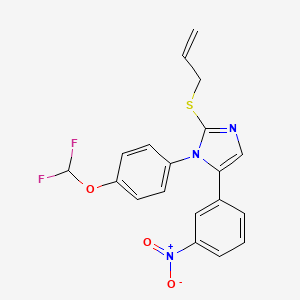
![3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine](/img/structure/B2413481.png)


![2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2413485.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2413487.png)
